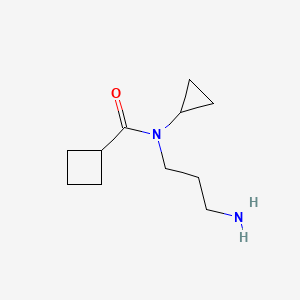![molecular formula C8H9N5S B13312885 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13312885.png)
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole is a heterocyclic compound that features a unique fusion of imidazo[4,5-c]pyridine and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyridine with thiocarbonyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing thiadiazole ring.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agents.
Substitution: Often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with appropriate nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors critical for the survival of pathogens, thereby exerting its antimicrobial effects . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazo[4,5-c]pyridine core and exhibit similar biological activities.
Thiadiazole derivatives: Compounds containing the thiadiazole ring are known for their diverse pharmacological properties.
Uniqueness
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole is unique due to the combination of the imidazo[4,5-c]pyridine and thiadiazole rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for drug development and material science applications .
Properties
Molecular Formula |
C8H9N5S |
|---|---|
Molecular Weight |
207.26 g/mol |
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)thiadiazole |
InChI |
InChI=1S/C8H9N5S/c1-2-9-8(6-3-14-13-12-6)7-5(1)10-4-11-7/h3-4,8-9H,1-2H2,(H,10,11) |
InChI Key |
OYNXQPMWEYRJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CSN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13312820.png)



amine](/img/structure/B13312839.png)



![2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol](/img/structure/B13312857.png)

![2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13312871.png)
